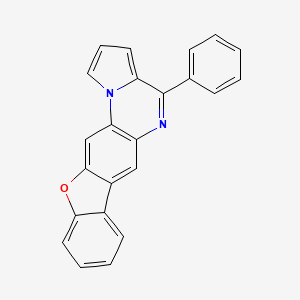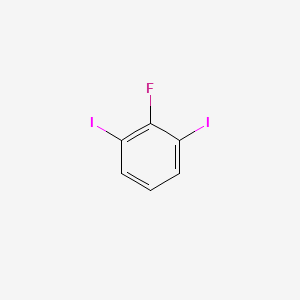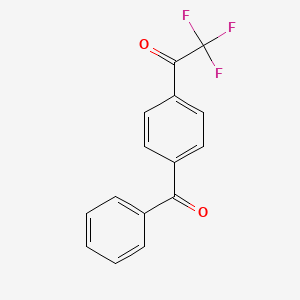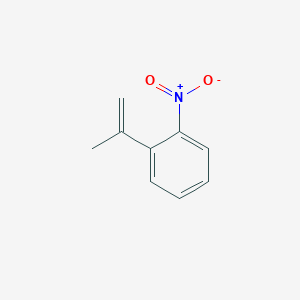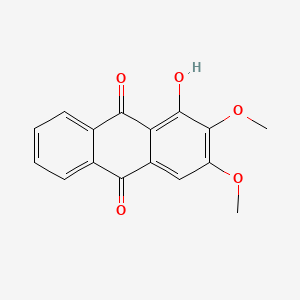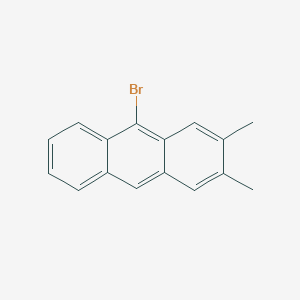
9-bromo-2,3-dimethylAnthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-bromo-2,3-dimethylanthracene: is an organic compound with the molecular formula C16H13Br. It belongs to the anthracene family, which has been widely studied due to its applications in various fields. Anthracene derivatives are commonly used as organic chromophores in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photon-upconversion systems .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 9-bromo-2,3-dimethylanthracene involves introducing bromine atoms at specific positions on the anthracene ring. One common synthetic route is the bromination of 9,10-dimethylanthracene using bromine or a brominating agent. The reaction typically occurs at the 9- and 10-positions of the anthracene ring.
Reaction Conditions::Reagents: Bromine (Br) or other brominating agents
Solvent: Organic solvents like dichloromethane (DCM) or chloroform (CHCl)
Temperature: Room temperature or slightly elevated temperatures
Procedure: The bromination reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or scaled up using similar procedures.
Analyse Des Réactions Chimiques
Reactivity::
Substitution Reactions: 9-bromo-2,3-dimethylanthracene can undergo substitution reactions at the bromine position. For example, nucleophilic substitution with various reagents can lead to functionalized derivatives.
Oxidation and Reduction: Depending on reaction conditions, it may participate in oxidation or reduction reactions.
Photophysical Properties: The compound exhibits fluorescence properties, which can be influenced by substituents.
Bromination: Br or N-bromosuccinimide (NBS)
Functionalization: Various nucleophiles (e.g., amines, thiols, or alkoxides)
Photophysical Studies: UV/Vis spectroscopy, fluorescence measurements
Major Products:: The major product of bromination is this compound itself.
Applications De Recherche Scientifique
OLEDs: Anthracene derivatives contribute to blue-emitting OLEDs.
Fluorescent Probes: Used as fluorescent markers in biological studies.
Photon-Upconversion: Participates in triplet–triplet annihilation photon upconversion systems.
Mécanisme D'action
The exact mechanism of action for 9-bromo-2,3-dimethylanthracene depends on its specific application. In photon-upconversion systems, it acts as an annihilator, transferring energy to sensitizer molecules.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene (DPA): A benchmark annihilator in triplet–triplet annihilation systems.
9,10-Dimethylanthracene: Exhibits higher fluorescence quantum yield than unsubstituted anthracene.
Propriétés
Formule moléculaire |
C16H13Br |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
9-bromo-2,3-dimethylanthracene |
InChI |
InChI=1S/C16H13Br/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-9H,1-2H3 |
Clé InChI |
XWTCUMKTPIJYEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=CC=CC=C3C(=C2C=C1C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
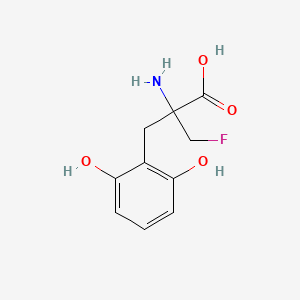
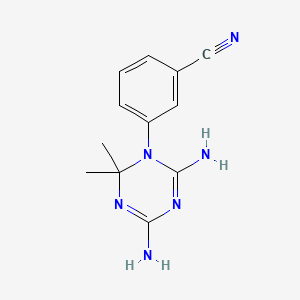
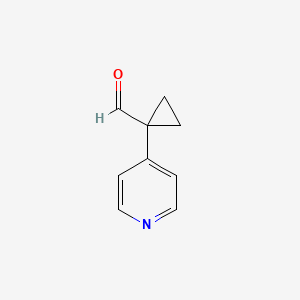
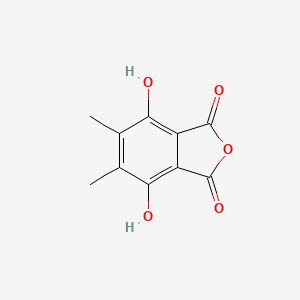
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
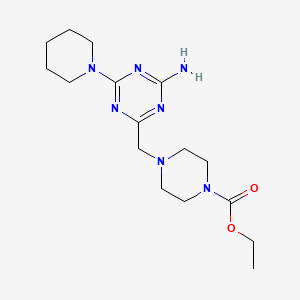
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
